molecular formula C11H14N4O4 B1670904 Doxofylline CAS No. 69975-86-6

Doxofylline

Cat. No. B1670904
CAS RN: 69975-86-6
M. Wt: 266.25 g/mol
InChI Key: HWXIGFIVGWUZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07678363B2

Procedure details

Cipamfylline (HEP-688); atizoram (CP-80633); theophylline; isobutylmethylxanthine; Mesopram (ZK-117137); Zardaverine; vinpocetine; Rolipram (ZK-62711); Arofylline (LAS-31025); roflumilast (BY-217); Pumafentrin (BY-343);
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
C1C([CH2:4][N:5]2[C:15](=[O:16])[N:14]([CH2:17]C3CC3)[C:12](=[O:13])[C:7]3[N:8]=[C:9](N)[NH:10][C:6]2=3)C1.C[O:22][C:23]1C=CC(C2CNC(=O)NC2)=C[C:28]=1[O:29][C@@H:30]1[C@@H:35]2C[C@@H](CC2)C1.N1(C(=O)C2NC=NC=2N(C)C1=O)C.CC(CN1C(=O)N(C)C(=O)C2N=CNC1=2)C.CCCOC1C=C([C@@]2(C)OC(=O)NC2)C=CC=1OC.COC1C=C(C2C=CC(=O)NN=2)C=CC=1OC(F)F.CC[C@]12C=C(C(OCC)=O)N3C4=C(CCN([C@@H]14)CCC2)C1C=CC=CC=13.COC1C=CC(C2CNC(=O)C2)=CC=1OC1CCCC1.CCCN1C(=O)N(C2C=CC(Cl)=CC=2)C2NC=NC=2C1=O.C1C(C(NC2C(Cl)=CN=CC=2Cl)=O)=CC(OCC2CC2)=C(OC(F)F)C=1.CCOC1C=C2[C@H]3CN(C)CC[C@H]3N=C(C3C=CC(C(N(C(C)C)C(C)C)=O)=CC=3)C2=CC=1OC>>[CH3:4][N:5]1[C:15](=[O:16])[N:14]([CH3:17])[C:12](=[O:13])[C:7]2[N:8]([CH2:35][CH:30]3[O:22][CH2:23][CH2:28][O:29]3)[CH:9]=[N:10][C:6]1=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC1CN2C3=C(N=C(N3)N)C(=O)N(C2=O)CC4CC4
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1C(=O)NC=2C(=CN=CC2Cl)Cl)OCC3CC3)OC(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC=1C=C2C(=CC1OC)C(=N[C@H]3[C@@H]2CN(CC3)C)C=4C=CC(=CC4)C(=O)N(C(C)C)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=CC1O[C@H]2C[C@@H]3CC[C@H]2C3)C4CNC(=O)NC4
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C)C(=O)N(C)C=2N=CNC2C1=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)CN1C2=C(N=CN2)C(=O)N(C1=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCOC1=C(C=CC(=C1)[C@@]2(CNC(=O)O2)C)OC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC(F)F)C2=NNC(=O)C=C2
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[C@@]12CCCN3[C@@H]1C4=C(C=5C=CC=CC5N4C(=C2)C(=O)OCC)CC3
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=CC1OC2CCCC2)C3CC(=O)NC3
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCN1C(=O)C2=C(NC=N2)N(C1=O)C=3C=CC(=CC3)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CN1C2=C(N(C=N2)CC3OCCO3)C(=O)N(C1=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.